molecular formula C8H14O2 B1374131 3-Cyclopropyl-3-methylbutanoic acid CAS No. 1021939-05-8

3-Cyclopropyl-3-methylbutanoic acid

Cat. No. B1374131
CAS RN: 1021939-05-8
M. Wt: 142.2 g/mol
InChI Key: BYKZSXIJPNCMRD-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-methylbutanoic acid is a carboxylic acid compound that belongs to the group of cyclopropylcarboxylic acids. It has a CAS Number of 1021939-05-8 and a molecular weight of 142.2 .


Molecular Structure Analysis

The molecular formula of this compound is C8H14O2 . The InChI code is 1S/C8H14O2/c1-8(2,5-7(9)10)6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10) .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Analytical Chemistry in Beverage Analysis

Gracia-Moreno et al. (2015) developed a method for quantitatively determining various hydroxy acids, including 3-cyclopropyl-3-methylbutanoic acid, in wines and other alcoholic beverages. This method involved preconcentration, derivatization, and GC-MS analysis, offering insights into the sensory effects of these acids in beverages (Gracia-Moreno et al., 2015).

Biological Activity and Toxicity

Drehmel and Chilton (2002) isolated 2-amino-3-cyclopropylbutanoic acid from the mushroom Amanita cokeri and found it to be toxic to various organisms. This study suggests a potential for investigating the biological activity and toxicity of related compounds, including this compound (Drehmel & Chilton, 2002).

Insecticidal Applications

Nisha and Kalyanasundaram (1992) studied non-cyclopropane pyrethroid esters derived from substituted 2-phenoxy-3-methylbutanoic acids, highlighting the potential of this compound derivatives in developing new insecticides (Nisha & Kalyanasundaram, 1992).

Medicinal Chemistry

A series of cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid were synthesized and evaluated for their activity as NMDA receptor antagonists, indicating a potential role of this compound in neurological drug development (Dappen et al., 1991; Dappen et al., 2010).

Flavor Chemistry

Studies on methyl-branched flavor compounds in apples and processed apples reveal the significance of 3-methylbutanoic acid and its analogs in the flavor profile of fruits, suggesting similar applications for this compound (Schumacher et al., 1998).

Safety and Hazards

The safety information available indicates that 3-Cyclopropyl-3-methylbutanoic acid may be harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and seeking medical attention if feeling unwell after swallowing .

properties

IUPAC Name

3-cyclopropyl-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2,5-7(9)10)6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKZSXIJPNCMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3-cyclopropyl-3-methylbutyric acid ethyl ester (3.0 g, 17.6 mmol) and lithium hydroxide monohydrate (3.5 g, 105 mmol) in THF/H2O/MeOH (24 mL, 2:1:1 v/v) was stirred at rt overnight. The reaction mixture was diluted with water (100 mL), and washed with ethyl acetate (2×50 mL). The aqueous layer was acidified with 2M HCl and extracted with ethyl acetate (3×100 mL). The combined organic extracts were washed with brine (200 mL), dried over sodium sulfate and concentrated to give 3-cyclopropyl-3-methylbutyric acid.
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3 g
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24 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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